molecular formula C9H14ClN3O B1306296 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide CAS No. 435341-85-8

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide

Cat. No.: B1306296
CAS No.: 435341-85-8
M. Wt: 215.68 g/mol
InChI Key: ZOUKSTRHIJHTFA-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide is an organic compound with a molecular formula of C10H15ClN2O It is characterized by the presence of a chloro group, a pyrazole ring, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The final step involves the reaction of the chlorinated pyrazole with propionamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways in biological systems.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyrazole ring play crucial roles in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzamide
  • 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-butyramide
  • 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide

Uniqueness

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propionamide moiety differentiates it from similar compounds, influencing its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-6-9(7(2)13(3)12-6)11-8(14)4-5-10/h4-5H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUKSTRHIJHTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389899
Record name 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-85-8
Record name 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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